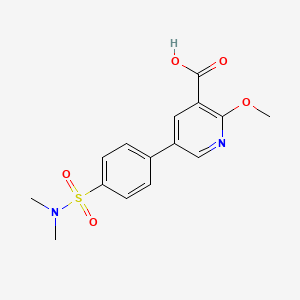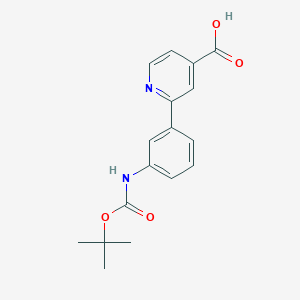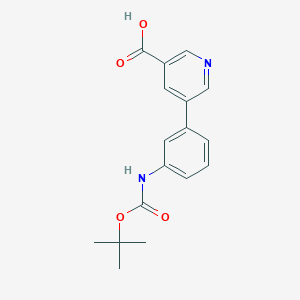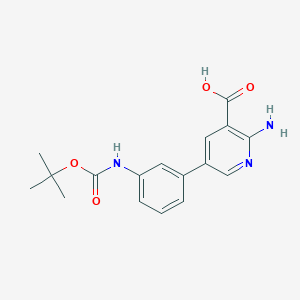
3-(3-BOC-Aminophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-BOC-Aminophenyl)picolinic acid, also known as 3-BAPA, is a synthetic organic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. It is a member of the picolinic acid family and is characterized by a 3-bromo-2-chloro-acrylonitrile (BOC) moiety attached to the aminophenyl group. 3-BAPA has been studied for its ability to bind to a variety of proteins, including receptors, enzymes, and transcription factors, making it a useful tool for studying the structure and function of these proteins. In addition, 3-BAPA has been used in a variety of laboratory experiments, including protein expression, DNA sequencing, and protein crystallization.
科学研究应用
3-(3-BOC-Aminophenyl)picolinic acid, 95% has a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. It has been studied for its ability to bind to a variety of proteins, including receptors, enzymes, and transcription factors. This makes 3-(3-BOC-Aminophenyl)picolinic acid, 95% a useful tool for studying the structure and function of these proteins. In addition, 3-(3-BOC-Aminophenyl)picolinic acid, 95% has been used in a variety of laboratory experiments, including protein expression, DNA sequencing, and protein crystallization.
作用机制
The mechanism of action of 3-(3-BOC-Aminophenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the BOC moiety of 3-(3-BOC-Aminophenyl)picolinic acid, 95% binds to proteins through hydrogen bonding and hydrophobic interactions. This binding is believed to be reversible, allowing 3-(3-BOC-Aminophenyl)picolinic acid, 95% to interact with a wide range of proteins and to be used in a variety of laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-Aminophenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to bind to a variety of proteins and to modulate their activity. In addition, 3-(3-BOC-Aminophenyl)picolinic acid, 95% has been used to study the structure and function of proteins, as well as to aid in the crystallization of proteins.
实验室实验的优点和局限性
3-(3-BOC-Aminophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is non-toxic, chemically stable, and can be used in a wide range of temperatures and pH levels. In addition, 3-(3-BOC-Aminophenyl)picolinic acid, 95% can be used to study a variety of proteins and to aid in the crystallization of proteins. However, 3-(3-BOC-Aminophenyl)picolinic acid, 95% also has some limitations. It is not as effective as other reagents for protein expression, and it can be difficult to remove from the reaction mixture.
未来方向
There are several potential future directions for 3-(3-BOC-Aminophenyl)picolinic acid, 95% research. These include further study of its mechanism of action, its potential applications in medicine and biochemistry, and its potential use as a reagent in laboratory experiments. In addition, further research could be conducted on the crystallization of proteins using 3-(3-BOC-Aminophenyl)picolinic acid, 95%, as well as on its potential use in drug delivery systems. Finally, further study could be conducted on the potential toxicity of 3-(3-BOC-Aminophenyl)picolinic acid, 95% and its potential interactions with other compounds.
合成方法
3-(3-BOC-Aminophenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-bromo-2-chloro-acrylonitrile (BOC) with an aminophenyl group. This reaction yields a BOC-aminophenyl intermediate, which is then reacted with picolinic acid to form 3-(3-BOC-Aminophenyl)picolinic acid, 95%. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C. The reaction can be carried out in the presence of a catalyst, such as pyridine, to increase the efficiency of the reaction.
属性
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)13-8-5-9-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXZFOXDLDQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)

![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)

![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)

![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)


